(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol
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Overview
Description
(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with 2-chloropyridine in the presence of a base, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring also show comparable chemical reactivity and applications.
Imidazole Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in various medicinal applications .
Uniqueness
(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-6-9-10-8-7(5-12)3-2-4-11(6)8/h2-4,12H,5H2,1H3 |
InChI Key |
JBYNPINCNYNKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2CO |
Origin of Product |
United States |
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